molecular formula C28H36N2O B3950343 N-benzyl-1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

N-benzyl-1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3950343
M. Wt: 416.6 g/mol
InChI Key: YQOMPOSDHNZJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CX546, and it is a selective agonist for the AMPA subtype of glutamate receptors.

Mechanism of Action

CX546 acts as a selective agonist for the AMPA subtype of glutamate receptors. This receptor subtype is involved in the fast excitatory neurotransmission in the brain, and its activation leads to an influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of intracellular signaling events that ultimately lead to the enhancement of synaptic plasticity and LTP.
Biochemical and Physiological Effects:
CX546 has been shown to have several biochemical and physiological effects. In addition to enhancing synaptic plasticity and LTP, this compound has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key protein involved in synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

CX546 has several advantages for use in lab experiments. It is a potent and selective agonist for the AMPA subtype of glutamate receptors, and it has been extensively studied for its effects on synaptic plasticity and LTP. However, there are also some limitations to the use of CX546 in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer time periods. Additionally, its effects on other neurotransmitter systems and its potential for off-target effects need to be carefully considered.

Future Directions

There are several future directions for research on CX546. One area of interest is the potential therapeutic applications of this compound. It has been suggested that CX546 could be used to enhance cognitive function in individuals with cognitive impairments, such as those with Alzheimer's disease or traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CX546 on synaptic plasticity and LTP. Finally, the potential for off-target effects and interactions with other neurotransmitter systems needs to be further explored.

Scientific Research Applications

CX546 has been extensively studied for its potential applications in research. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. This compound has also been shown to enhance synaptic plasticity in the prefrontal cortex, which is important for cognitive processes such as decision making and working memory.

properties

IUPAC Name

N-benzyl-1-(cyclohex-3-en-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O/c31-28(27-17-19-29(20-18-27)22-25-12-6-2-7-13-25)30(23-26-14-8-3-9-15-26)21-16-24-10-4-1-5-11-24/h1-6,8-11,14-15,25,27H,7,12-13,16-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOMPOSDHNZJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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